4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
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Overview
Description
4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the tert-butyl group, the methoxyaniline moiety, and the benzenesulfonamide group. Each step requires specific reagents and conditions, such as:
Step 1: Formation of the naphthalene core using Friedel-Crafts acylation.
Step 2: Introduction of the tert-butyl group via alkylation.
Step 3: Attachment of the methoxyaniline group through nucleophilic substitution.
Step 4: Sulfonation to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3-(2-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 4-tert-butyl-N-(3-(2-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 4-tert-butyl-N-(3-(2-nitroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
Uniqueness
The uniqueness of 4-TERT-BUTYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H26N2O4S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(NZ)-4-tert-butyl-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-27(2,3)18-13-15-19(16-14-18)34(31,32)29-23-17-24(26(30)21-10-6-5-9-20(21)23)28-22-11-7-8-12-25(22)33-4/h5-17,28H,1-4H3/b29-23- |
InChI Key |
PPAMCQGQLWAKKJ-FAJYDZGRSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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